![molecular formula C13H16N4 B1492813 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2098139-23-0](/img/structure/B1492813.png)
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, or CPPA, is a novel chemical compound with a wide range of potential applications in scientific research. It has been the subject of numerous studies in recent years due to its unique chemical and physical properties. CPPA is a heterocyclic compound with a pyrazole core and a cyclopentyl side chain. It is a white crystalline solid with a molecular weight of 218.3 g/mol and a melting point of 180-183°C. CPPA has a low water solubility and is insoluble in most organic solvents.
Scientific Research Applications
CPPA has a wide range of potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and biological properties, as well as its potential use as a drug delivery system. CPPA has also been studied as a potential agent for the treatment of cancer, as well as a potential therapeutic agent for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of CPPA is not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA are not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPA has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in vitro.
Advantages and Limitations for Lab Experiments
CPPA has several advantages as a research chemical. It is a stable and non-toxic compound with a low melting point, making it easy to handle and store. In addition, CPPA is relatively inexpensive and can be synthesized in a laboratory with relative ease. However, there are some limitations to the use of CPPA in laboratory experiments. CPPA is insoluble in most organic solvents, making it difficult to dissolve in aqueous solutions. In addition, CPPA is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of CPPA are vast and varied. Further research is needed to explore the full potential of CPPA as a therapeutic agent, drug delivery system, and research chemical. Potential future directions for the use of CPPA include: further studies of its pharmacological and biological properties; development of novel methods for its synthesis; exploration of its potential use as a drug delivery system; and studies of its potential use in the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
2-cyclopentyl-5-pyridin-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-8-12(10-4-3-7-15-9-10)16-17(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQJXGFBWLLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CN=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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